Cas no 1006493-22-6 (<br>4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperazin-1-yl-6-trifluoromethyl-pyr imidine)

<br>4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperazin-1-yl-6-trifluoromethyl-pyr imidine structure
1006493-22-6 structure
Product Name:<br>4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperazin-1-yl-6-trifluoromethyl-pyr imidine
CAS-nummer:1006493-22-6
MF:C15H19F3N6
MW:340.346772432327
CID:3059805
PubChem ID:19621603
Update Time:2025-04-21

<br>4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperazin-1-yl-6-trifluoromethyl-pyr imidine Chemische en fysische eigenschappen

Naam en identificatie

    • <br>4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperazin-1-yl-6-trifluoromethyl-pyr imidine
    • 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PIPERAZIN-1-YL-6-(TRIFLUOROMETHYL)PYRIMIDINE
    • 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
    • AKOS000311870
    • 1006493-22-6
    • 4-(1-ethyl-3-methylpyrazol-4-yl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
    • CHEMBL5310523
    • STK350040
    • Inchi: 1S/C15H19F3N6/c1-3-24-9-11(10(2)22-24)12-8-13(15(16,17)18)21-14(20-12)23-6-4-19-5-7-23/h8-9,19H,3-7H2,1-2H3
    • InChI-sleutel: ROHQCZRESREAAQ-UHFFFAOYSA-N
    • LACHT: FC(C1C=C(C2=CN(CC)N=C2C)N=C(N=1)N1CCNCC1)(F)F

Berekende eigenschappen

  • Exacte massa: 340.162329g/mol
  • Monoisotopische massa: 340.162329g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 415
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 340.35g/mol
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 58.9Ų
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